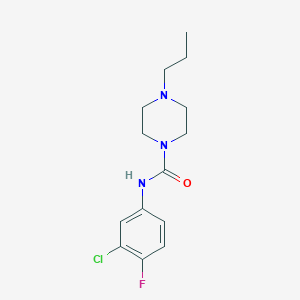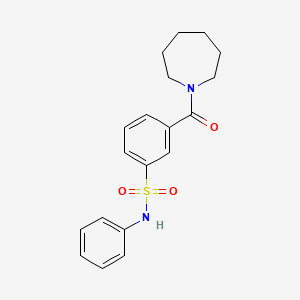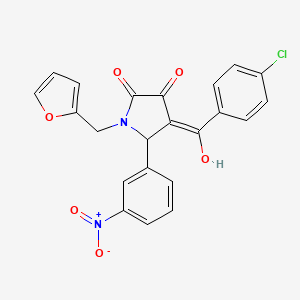
(3'R*,4'R*)-1'-(4-amino-2-pyrimidinyl)-1,4'-bipiperidine-3',4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3'R*,4'R*)-1'-(4-amino-2-pyrimidinyl)-1,4'-bipiperidine-3',4-diol, commonly known as ABP-700, is a novel drug compound that has gained significant attention in scientific research due to its potential therapeutic benefits. ABP-700 belongs to the class of opioid receptor antagonists and is being studied for its use in the treatment of acute pain and opioid-induced respiratory depression.
Mécanisme D'action
ABP-700 is a selective antagonist of the mu-opioid receptor. The drug binds to the receptor and prevents the activation of downstream signaling pathways that are responsible for the analgesic effects of opioids. By blocking the mu-opioid receptor, ABP-700 can reduce the risk of respiratory depression and other side effects associated with opioid use.
Biochemical and Physiological Effects
ABP-700 has been shown to be effective in reducing the risk of respiratory depression in animal models. The drug has also been shown to have a lower potential for abuse and addiction compared to traditional opioid drugs. Additionally, ABP-700 has been shown to have a longer half-life compared to other opioid receptor antagonists, which may make it a more attractive option for clinical use.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ABP-700 is its selectivity for the mu-opioid receptor. This allows researchers to study the effects of blocking this receptor without affecting other opioid receptors. However, one limitation of ABP-700 is its relatively complex synthesis method, which may make it difficult to produce in large quantities for use in lab experiments.
Orientations Futures
There are several potential future directions for research on ABP-700. One area of interest is the development of new formulations of the drug that can be administered in different ways, such as intranasal or sublingual administration. Another area of interest is the use of ABP-700 in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to fully understand the safety and efficacy of ABP-700 in clinical settings.
Méthodes De Synthèse
The synthesis of ABP-700 is a complex process that involves several steps. The starting material for the synthesis is a commercially available compound, 4-amino-2-pyrimidinyl piperidine. This compound is then reacted with a protected form of 3,4-dihydroxyphenylalanine (DOPA) to form the intermediate product. The protecting groups are then removed, and the final product, ABP-700, is obtained.
Applications De Recherche Scientifique
ABP-700 is being studied for its potential use in the treatment of acute pain and opioid-induced respiratory depression. The drug works by blocking the activity of the mu-opioid receptor, which is responsible for the analgesic effects of opioids. By blocking this receptor, ABP-700 can reduce the risk of respiratory depression, a potentially fatal side effect of opioid use.
Propriétés
IUPAC Name |
(3R,4R)-1-(4-aminopyrimidin-2-yl)-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2/c15-13-1-5-16-14(17-13)19-8-4-11(12(21)9-19)18-6-2-10(20)3-7-18/h1,5,10-12,20-21H,2-4,6-9H2,(H2,15,16,17)/t11-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYDTTMNSWLIBW-VXGBXAGGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2CCN(CC2O)C3=NC=CC(=N3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N2CCC(CC2)O)O)C3=NC=CC(=N3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~3~-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~3~-dimethyl-beta-alaninamide](/img/structure/B5365461.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5365471.png)

![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanol](/img/structure/B5365500.png)
![N-(3-chloro-4-methoxyphenyl)-2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5365508.png)

![3-(6-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acrylic acid](/img/structure/B5365523.png)
![6-iodo-3-(3-methylphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5365527.png)
![3-allyl-5-{5-chloro-2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5365528.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5365545.png)

![(3S*,5R*)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid](/img/structure/B5365555.png)
![2-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N-ethyl-N-methylacetamide](/img/structure/B5365566.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-methylpiperidine-3-carboxamide](/img/structure/B5365572.png)